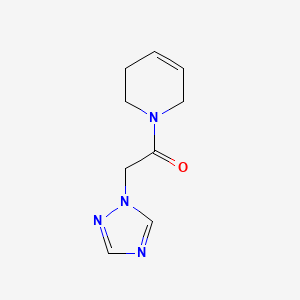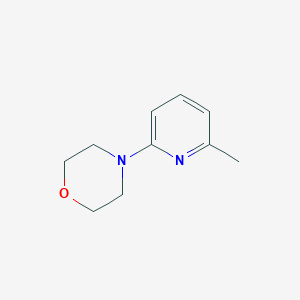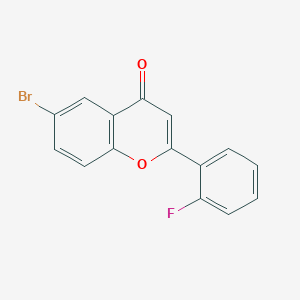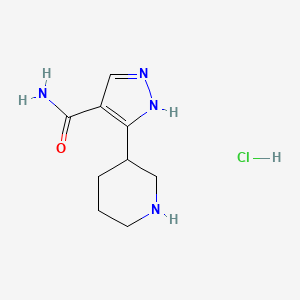
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone, also known as DTE, is a small molecule that has gained attention in the scientific community due to its potential therapeutic applications. DTE belongs to the family of pyridine and triazole derivatives and has been found to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone is not fully understood. However, studies have shown that this compound interacts with various cellular targets, including DNA, enzymes, and proteins. It has been suggested that this compound induces apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. Studies have shown that this compound can modulate the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone in lab experiments is its high potency and specificity. This compound has been found to have a high affinity for its cellular targets, making it an ideal candidate for studying cellular pathways and mechanisms. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which may limit its therapeutic applications.
Direcciones Futuras
There are several future directions for research on 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone. One area of research is the development of novel this compound derivatives with improved potency and specificity. Another area of research is the investigation of the potential of this compound as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases. Furthermore, the mechanism of action of this compound needs to be further elucidated to fully understand its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone involves the reaction between 3,6-dihydro-2H-pyridine-1-carbaldehyde and 1,2,4-triazole-1-yl-acetic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction and results in the formation of this compound.
Aplicaciones Científicas De Investigación
1-(3,6-Dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. One of the major areas of research is its potential as an anticancer agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been found to have antimicrobial properties and has been studied for its potential use in the treatment of bacterial and fungal infections.
Propiedades
IUPAC Name |
1-(3,6-dihydro-2H-pyridin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O/c14-9(6-13-8-10-7-11-13)12-4-2-1-3-5-12/h1-2,7-8H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGALSBIMWZRFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1)C(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2831315.png)

![1-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2831319.png)
![1-({[4-(Trifluoromethyl)phenyl]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B2831321.png)


![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2831326.png)

![[1-(Oxiran-2-yl)cyclobutyl]methanol](/img/structure/B2831330.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2831332.png)
![(5-(2-Methyl-2,3-dihydrobenzofuran-5-yl)isoxazol-3-yl)methyl 2-(benzo[d]isoxazol-3-yl)acetate](/img/structure/B2831334.png)

